tcY-NH2 (TFA), also known as trans-Cinnamoyl-YPGKF-NH2 trifluoroacetic acid salt, is a synthetic peptide that acts as an antagonist to the proteinase-activated receptor-4. This compound is notable for its potential therapeutic applications, particularly in cardiovascular health, where it has demonstrated effectiveness in reducing infarct size and improving ventricular function in experimental models. The compound is classified under peptide-based drugs and is primarily used in biochemical research and pharmacological studies.
The synthesis of tcY-NH2 (TFA) involves several key methods, primarily focusing on solid-phase peptide synthesis. This technique allows for the sequential addition of amino acids to form the desired peptide chain.
The molecular structure of tcY-NH2 (TFA) consists of a linear sequence of amino acids with specific modifications that enhance its biological activity. The trifluoroacetic acid component serves as a counterion that stabilizes the peptide structure.
tcY-NH2 (TFA) participates in various chemical reactions typical of peptides:
The mechanism of action of tcY-NH2 (TFA) revolves around its ability to bind selectively to proteinase-activated receptor-4:
The physical and chemical properties of tcY-NH2 (TFA) are critical for its application in research:
tcY-NH2 (TFA) has several significant applications in scientific research:
tcY-NH2 (TFA), chemically designated as N-trans-cinnamoyl-L-tyrosyl-L-prolyl-glycyl-L-lysyl-L-phenylalaninamide trifluoroacetate, is classified as a selective protease-activated receptor 4 (Protease-Activated Receptor 4) antagonist peptide. This pharmacological agent exhibits high specificity for disrupting thrombin-mediated platelet activation pathways through targeted molecular interactions. Its mechanism centers on competitive inhibition at the receptor level and downstream suppression of intracellular signaling cascades essential for thrombus formation [2] [3].
tcY-NH2 (TFA) demonstrates nanomolar affinity exclusively for human Protease-Activated Receptor 4, with no significant activity at related receptors (Protease-Activated Receptor 1, Protease-Activated Receptor 3, or P2Y purinoceptors). Structural analysis reveals its competitive binding mechanism: The trans-cinnamoyl moiety occupies the ligand-binding pocket of Protease-Activated Receptor 4, sterically hindering endogenous agonist access. This molecular mimicry effectively competes with the natural tethered ligand sequence (GYPGQV/GYPGKF) released during thrombin-mediated receptor cleavage [3] [7].
Table 1: Binding Affinity and Selectivity Profile of tcY-NH2 (TFA)
Receptor Target | Binding Affinity (IC₅₀) | Functional Assay | Selectivity Ratio |
---|---|---|---|
Protease-Activated Receptor 4 | 95 µM | Platelet Aggregation | 1 (Reference) |
Protease-Activated Receptor 1 | >500 µM | Calcium Flux | >5.3 |
P2Y₁₂ | >500 µM | cAMP Inhibition | >5.3 |
Thrombin (Catalytic Site) | No Inhibition | Chromogenic Assay | N/A |
The peptide's irreversible binding kinetics were established through washout experiments where platelet inhibition persisted after compound removal. Surface plasmon resonance studies further confirm a dissociation constant (Kd) of 42 nM, indicating sustained receptor occupancy [2] [7].
Protease-Activated Receptor 4 activation triggers Gq and G12/13 protein coupling, initiating phospholipase C-beta (Phospholipase C-β)-mediated inositol trisphosphate (IP₃) production and diacylglycerol (Diacylglycerol) formation. tcY-NH2 (TFA) abolishes these events by preventing receptor cleavage, as evidenced by the following mechanisms:
Table 2: Effects of tcY-NH2 (TFA) on Intracellular Signaling Molecules in Thrombin-Activated Platelets
Signaling Molecule | Phosphorylation State (Control) | Phosphorylation State (tcY-NH2 TFA Treated) | Inhibition (%) |
---|---|---|---|
Protein Kinase C-θ | 100% | 22% | 78% |
Extracellular Signal-Regulated Kinase 1/2 | 100% | 35% | 65% |
p38 Mitogen-Activated Protein Kinase | 100% | 41% | 59% |
Akt (Ser473) | 100% | 68% | 32% |
The combined disruption of these pathways impedes integrin αIIbβ3 activation and fibrinogen binding, culminating in failed platelet cross-linking [4] [7].
Thrombin activates platelets through both proteolytic (receptor cleavage) and non-proteolytic (glycoprotein Ibα binding) mechanisms. tcY-NH2 (TFA) exerts dual-phase inhibition against these processes:
The anticoagulant's efficacy persists across physiological thrombin concentrations (0.05–1 U/mL), confirming its relevance in pathophysiological thrombosis [5].
AY-NH2 (peptide sequence AYPGKF-NH₂) is a potent Protease-Activated Receptor 4-specific agonist that bypasses thrombin's catalytic activity. tcY-NH2 (TFA) demonstrates superior inhibitory efficacy against AY-NH2 versus thrombin due to shared receptor-targeting:
Table 3: Comparative Inhibition of Agonist-Induced Platelet Responses by tcY-NH2 (TFA)
Agonist | Concentration | tcY-NH2 (TFA) Concentration | Aggregation Inhibition | Endostatin Release Inhibition |
---|---|---|---|---|
Thrombin | 0.1 U/mL | 100 µM | 85% | 72% |
Thrombin | 0.1 U/mL | 400 µM | 93% | 89% |
AY-NH2 | 10 µM | 100 µM | 92% | 84% |
AY-NH2 | 10 µM | 400 µM | 98% | 91% |
Collagen | 2 µg/mL | 400 µM | 11% | Not Detected |
The specificity for Protease-Activated Receptor 4-dependent agonists is underscored by minimal effects on collagen-induced aggregation (≤11% inhibition), which operates through glycoprotein VI and integrin α2β1 receptors [6] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1